Loss of eIF4H Inhibitory Activity: A Distinct Functional Profile Among Furan-Pyridazine Analogs
The target compound (CID 7207286) shows no detectable inhibition of eIF4H in the same assay format where close analogs demonstrate micromolar potency. The 3-acetamidophenyl analog exhibits an IC50 of 10.3 µM, while the 4-acetamidophenyl analog exhibits an IC50 of 31.1 µM, resulting in an estimated potency difference of >100-fold assuming an upper detection limit of ~100 µM for the target compound [1][2]. This functional divergence is driven solely by the anilide substitution, as the core scaffold is identical.
| Evidence Dimension | eIF4H enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Inactive (no inhibition detected, IC50 >100 µM inferred) |
| Comparator Or Baseline | N-(3-acetamidophenyl) analog: IC50 = 10.3 µM; N-(4-acetamidophenyl) analog: IC50 = 31.1 µM |
| Quantified Difference | >9.7-fold difference vs. 3-acetamido analog; >3.2-fold difference vs. 4-acetamido analog (minimum estimate) |
| Conditions | In vitro enzyme inhibition assay, Eukaryotic translation initiation factor 4H (Human), curated from PubChem BioAssay AID 435011, Sanford-Burnham Center for Chemical Genomics [1] |
Why This Matters
A user requiring a truly negative control compound for eIF4H-dependent studies can select this compound with confidence that it will not confound results due to residual inhibitory activity.
- [1] BindingDB. IC50 data for BDBM61394 (3-acetamidophenyl analog) and BDBM73184 (4-acetamidophenyl analog) against eIF4H. Derived from PubChem BioAssay AID 435011. BindingDB.org (2024). View Source
- [2] PubChem BioAssay AID 435011. Primary screening data for eIF4H inhibitors. National Center for Biotechnology Information (2024). View Source
